molecular formula C12H18O B8465641 4-Methyl-3-phenylpentanol

4-Methyl-3-phenylpentanol

Cat. No. B8465641
M. Wt: 178.27 g/mol
InChI Key: XOTOKOVCCBSUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylpentanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-phenylpentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-phenylpentanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-3-phenylpentanol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-3-phenylpentan-1-ol

InChI

InChI=1S/C12H18O/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3

InChI Key

XOTOKOVCCBSUNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCO)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, ethyl 4-methylpentanoate (350 mg) was dissolved in tetrahydrofuran (10 mL) at −78° C., a lithium aluminum hydride/tetrahydrofuran solution (1.0 M, 1.58 mL) was added, and the mixture was stirred. While the temperature of the mixture was naturally returned to room temperature, the mixture was stirred, and after 1.5 hours, water (0.05 mL), a 2N aqueous sodium hydroxide (0.05 mL) and water (0.15 mL) were successively added thereto, and the mixture was stirred. Further, diethyl ether was added thereto, and then the resulting insoluble matters were filtered off and the filtrate was evaporated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system), to give the title compound as a colorless oil (257 mg, 42%: 2 steps).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
lithium aluminum hydride tetrahydrofuran
Quantity
1.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
42%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.